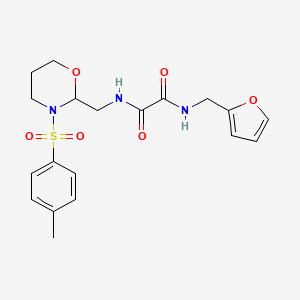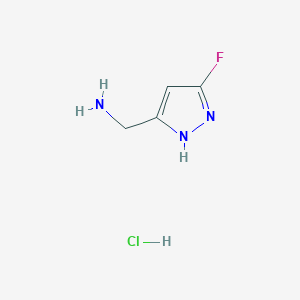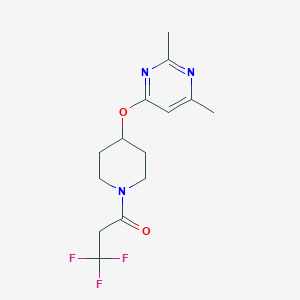![molecular formula C26H18N4O6 B2702343 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]phenyl}acetamide CAS No. 391896-68-7](/img/structure/B2702343.png)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]phenyl}acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two isoindole-1,3-dione groups, which are known for their stability and reactivity, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]phenyl}acetamide typically involves the following steps:
Formation of Isoindole-1,3-dione: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions.
Acetylation: The isoindole-1,3-dione is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated product is reacted with 3-aminophenylacetic acid to form the desired compound. This step often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole-1,3-dione groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the isoindole-1,3-dione groups to their corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroisoindole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stable isoindole-1,3-dione groups make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and therapeutic agents. The ability to modify its structure allows for the exploration of structure-activity relationships.
Medicine
In medicine, the compound and its derivatives are explored for their potential use in drug development. Their stability and reactivity make them suitable candidates for designing drugs with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its robust chemical properties.
Mécanisme D'action
The mechanism by which 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]phenyl}acetamide exerts its effects is primarily through its interaction with specific molecular targets. The isoindole-1,3-dione groups can form strong hydrogen bonds and π-π interactions with biological molecules, influencing their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler compound with a single isoindole-1,3-dione group.
N-phenylphthalimide: Similar structure but with a phenyl group attached to the nitrogen atom.
N-(2-acetamido)phthalimide: Contains an acetamido group similar to the target compound.
Uniqueness
The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]phenyl}acetamide lies in its dual isoindole-1,3-dione groups and the presence of an acetamido linkage. This structure provides enhanced stability and reactivity, making it more versatile for various applications compared to its simpler counterparts.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O6/c31-21(13-29-23(33)17-8-1-2-9-18(17)24(29)34)27-15-6-5-7-16(12-15)28-22(32)14-30-25(35)19-10-3-4-11-20(19)26(30)36/h1-12H,13-14H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXKDQUYNMIQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate](/img/structure/B2702260.png)



![N-(2,3-dimethoxyphenyl)-4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2702266.png)
![2-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2702268.png)
![4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2702270.png)
![(3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B2702272.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)
![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![(NZ)-N-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-4-METHYL-N-OXIDOANILINIUM](/img/structure/B2702279.png)
![Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate](/img/structure/B2702281.png)

